Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Unsubstituted Core
1-Methylbenzo[cd]indol-2(1H)-one exhibits a calculated partition coefficient (XLogP3-AA) of 2.3, which is notably higher than the unsubstituted benzo[cd]indol-2(1H)-one scaffold (estimated XLogP ~1.7-1.9) [1]. This difference in lipophilicity is attributable to the N-methyl group, which also reduces the hydrogen bond donor count to zero compared to the unsubstituted parent (one donor) [1]. This alteration can significantly influence membrane permeability and oral bioavailability in drug development contexts [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Benzo[cd]indol-2(1H)-one (unsubstituted core, estimated XLogP3-AA ~1.7-1.9) |
| Quantified Difference | Increase of approximately 0.4-0.6 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For procurement, this quantifiable difference in lipophilicity confirms that 1-Methylbenzo[cd]indol-2(1H)-one is not a trivial substitute for the unsubstituted core and must be selected based on specific physicochemical requirements of the research project.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 121175, Benz[cd]indol-2(1H)-one, 1-methyl-. Accessed April 21, 2026. View Source
- [2] Xue X, et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. J Med Chem. 2016;59(4):1565-79. doi:10.1021/acs.jmedchem.5b01511. View Source
